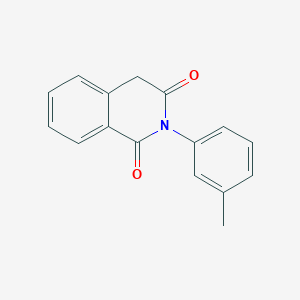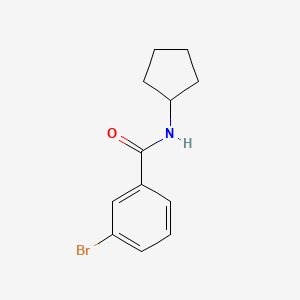![molecular formula C10H18N2S B1271783 Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine CAS No. 99977-36-3](/img/structure/B1271783.png)
Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine, also known as cyclohexylthiazin-2-amine, is an organic compound belonging to the thiazine family of compounds. It is a cyclic amine that is used in a variety of scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antiradical and Anti-inflammatory Activity : 5,6-dihydro-1,3-thiazin-4-one derivatives, related to Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine, have been synthesized and shown to exhibit high antiradical and anti-inflammatory activity (Kulakov et al., 2015).
Synthesis of New Derivatives : New derivatives of 4H-1,3-thiazin compounds have been synthesized, demonstrating the versatility of these compounds in creating a range of derivatives with potential biological applications (Karimian et al., 2017).
Structural and Chemical Properties
Crystal Structure Analysis : The spatial structure of β-N-(5-methyl-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)isonicotinohydrazide, a compound similar to this compound, was confirmed by X-ray crystallography, highlighting the importance of structural analysis in understanding these compounds (Kulakov et al., 2009).
Palladium-catalysed Synthesis : A study on the palladium-catalysed isocyanide insertion in thioureas led to the formation of 4H-benzo[d][1,3]thiazin-2-amines, indicating a novel method for synthesizing these types of compounds (Pandey et al., 2014).
Potential Applications in Chemistry and Pharmacology
Anticancer Activity : Certain derivatives of 1,3-thiazines have shown promising anticancer activity against colon and liver carcinoma cell lines, suggesting potential therapeutic applications (Gomha et al., 2015).
Synthesis of NO-synthase Inhibitors : The synthesis of 2-thia-4-azabicyclo[3.3.1]non-3-en-3-amine, a lipophilic analogue of NO-synthase inhibitor, indicates the relevance of these compounds in developing new pharmacological inhibitors (Zefirova et al., 2013).
Mecanismo De Acción
Target of Action
It is known that the compound forms a complex with zinc for subsequent medical trials .
Mode of Action
It’s known that the compound can undergo acid-catalyzed rearrangement in the presence of trifluoroacetic acid, losing sulfur and giving the thiocarbonyl derivatives .
Pharmacokinetics
It’s known that the compound exhibits insufficient stability in aqueous and physiological saline solutions, but is stable as a solution in alcohol .
Análisis Bioquímico
Biochemical Properties
Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been observed to interact with enzymes such as acetylcholinesterase, which is responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmission. Additionally, this compound has been shown to bind with certain proteins, altering their conformation and function . These interactions highlight the potential of this compound in modulating biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving neurotransmitters . By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in synaptic clefts, leading to enhanced cholinergic signaling. This can impact gene expression and cellular metabolism, as acetylcholine is involved in various cellular functions. Furthermore, studies have shown that this compound can affect the proliferation and differentiation of certain cell types, indicating its potential in therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit acetylcholinesterase is attributed to its binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine, thereby enhancing cholinergic signaling. Additionally, this compound has been shown to interact with other proteins, potentially altering their activity and function. These molecular interactions underscore the compound’s role in modulating biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its effectiveness, as degradation can lead to a loss of activity . Studies have shown that this compound remains stable under certain conditions, but prolonged exposure to light or heat can result in degradation. Long-term effects on cellular function have also been noted, with some studies indicating that continuous exposure to this compound can lead to adaptive changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance cholinergic signaling without causing significant adverse effects . At higher doses, this compound can lead to toxicity, manifesting as symptoms such as muscle tremors, convulsions, and respiratory distress . These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is primarily metabolized in the liver, where it undergoes enzymatic transformations to form various metabolites. These metabolic processes can affect the compound’s activity and duration of action. Additionally, this compound has been shown to influence metabolic flux, altering the levels of certain metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can be transported to various organelles, where it exerts its effects. The distribution of this compound is influenced by factors such as its lipophilicity and affinity for binding proteins. These properties determine the compound’s localization and accumulation within tissues, impacting its overall efficacy .
Propiedades
IUPAC Name |
N-cyclohexyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h9H,1-8H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUZDUIPGBMLCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NCCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368260 |
Source


|
| Record name | Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99977-36-3 |
Source


|
| Record name | Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

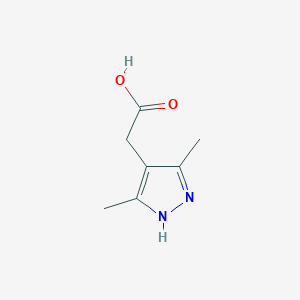
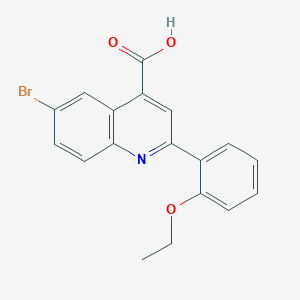

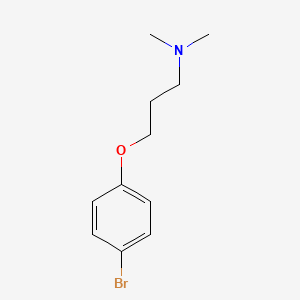
![[5-(2-Phenylethyl)-2-thienyl]acetic acid](/img/structure/B1271720.png)
![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)
![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)
![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)

